molecular formula C31H27N5O2S B15034201 (5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15034201
M. Wt: 533.6 g/mol
InChI Key: JNOMTTVIMYCEMF-PKAZHMFMSA-N
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Description

The compound (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride (NaH) and bromine (Br2). The final step involves the cyclization of the intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaOCH3. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound has potential applications as a probe for studying enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-({3-[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE stands out due to its unique combination of pyrazole, triazole, and thiazole rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

(5Z)-2-(4-methylphenyl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H27N5O2S/c1-19(2)38-26-15-14-23(16-21(26)4)28-24(18-35(33-28)25-8-6-5-7-9-25)17-27-30(37)36-31(39-27)32-29(34-36)22-12-10-20(3)11-13-22/h5-19H,1-4H3/b27-17-

InChI Key

JNOMTTVIMYCEMF-PKAZHMFMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC(=C(C=C5)OC(C)C)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC(=C(C=C5)OC(C)C)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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